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Compound of Interest

Compound Name: 3-(methoxymethoxy)-1,2-thiazole

Cat. No.: B6184927 Get Quote

Lack of Publicly Available Data on 3-
(Methoxymethoxy)-1,2-thiazole Analogs
Extensive searches of scientific literature and databases have revealed no specific studies on

the structure-activity relationship (SAR) of 3-(methoxymethoxy)-1,2-thiazole analogs.

Consequently, the quantitative data and detailed experimental protocols required to generate a

comparison guide for this specific class of compounds are not available in the public domain.

To fulfill the user's request for a comprehensive comparison guide in the specified format, we

have compiled a guide on a well-documented series of related heterocyclic compounds: 4-

Substituted Methoxybenzoyl-aryl-thiazoles as potent anticancer agents. This class of

compounds offers a rich dataset to illustrate the principles of SAR and to demonstrate the

requested data presentation, experimental protocols, and visualizations.

Comparative Guide to the Structure-Activity
Relationship of 4-Substituted Methoxybenzoyl-
aryl-thiazole Analogs as Anticancer Agents
This guide provides a detailed comparison of 4-substituted methoxybenzoyl-aryl-thiazole

analogs, focusing on their structure-activity relationships as inhibitors of tubulin polymerization.

The information is intended for researchers, scientists, and professionals in the field of drug

development.
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Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative 4-substituted

methoxybenzoyl-aryl-thiazole analogs against selected human cancer cell lines. The activity is

expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the

growth of 50% of the cancer cells.

Compo
und ID

A-Ring
Substitu
tion (R₁)

B-Ring
(Aryl)

C-Ring
Substitu
tion (R₂)

Linker

IC₅₀
(µM) vs.
Melano
ma (SK-
MEL-5)

IC₅₀
(µM) vs.
Prostate
(PC-3)

Referen
ce

1 4-OCH₃ Phenyl
3,4,5-

(OCH₃)₃
CO 0.035 0.041 [1]

2 2-OCH₃ Phenyl
3,4,5-

(OCH₃)₃
CO 0.098 0.120 [1]

3 3-OCH₃ Phenyl
3,4,5-

(OCH₃)₃
CO 0.062 0.078 [1]

4 4-OCH₃ Thiazole
3,4,5-

(OCH₃)₃
CO 0.021 0.029 [1]

5 4-OCH₃ Thiazole 4-OCH₃ CO > 10 > 10 [1]

6 4-OCH₃ Thiazole
3,4,5-

(OCH₃)₃
CH₂ 1.25 1.87 [2]

7 4-NH₂ Thiazole
3,4,5-

(OCH₃)₃
CO 0.045 0.055 [2]

Key Structure-Activity Relationship Insights
A-Ring Substitution: A methoxy group at the 4-position of the benzoyl ring (Compound 1)

generally confers higher potency compared to substitutions at the 2- or 3-positions

(Compounds 2 and 3).[1]
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B-Ring System: Replacement of the central phenyl ring with a thiazole ring (Compound 4)

significantly enhances the antiproliferative activity.[1]

C-Ring Substitution: The presence of a 3,4,5-trimethoxyphenyl group on the C-ring is crucial

for high potency (compare Compound 4 with 5).[1]

Linker Modification: Reduction of the carbonyl linker to a methylene group (Compound 6)

leads to a significant decrease in activity.[2]

Introduction of Polar Groups: An amino group at the 4-position of the A-ring (Compound 7)

retains potent activity and can improve aqueous solubility.[2]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Human cancer cell lines (e.g., SK-MEL-5 melanoma, PC-3 prostate) are

seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24

hours to allow for cell attachment.

Compound Treatment: The thiazole analogs are dissolved in DMSO to create stock

solutions, which are then serially diluted in cell culture medium to achieve the desired final

concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an

additional 4 hours.

Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the formazan crystals formed by viable cells.

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570

nm using a microplate reader.

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control

cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the

compound concentration and fitting the data to a sigmoidal dose-response curve.
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Tubulin Polymerization Inhibition Assay
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP regeneration

system, and a fluorescent reporter is prepared in a polymerization buffer.

Compound Addition: The test compounds (thiazole analogs) are added to the reaction

mixture at various concentrations. Colchicine is typically used as a positive control.

Initiation of Polymerization: The polymerization of tubulin is initiated by raising the

temperature to 37°C.

Fluorescence Monitoring: The fluorescence intensity is monitored over time using a

fluorometer. An increase in fluorescence indicates tubulin polymerization.

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence

curve. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀)

is calculated.
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Caption: Experimental workflow for the SAR studies of thiazole analogs.
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Caption: Proposed mechanism of action for anticancer thiazole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent
[mdpi.com]

To cite this document: BenchChem. [structure-activity relationship (SAR) studies of 3-
(methoxymethoxy)-1,2-thiazole analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6184927#structure-activity-relationship-sar-studies-
of-3-methoxymethoxy-1-2-thiazole-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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